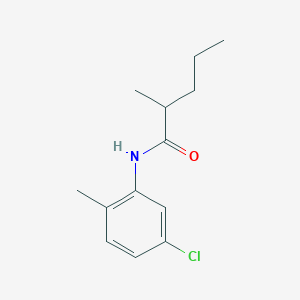![molecular formula C22H25ClN2O3 B263154 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid](/img/structure/B263154.png)
5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has gained attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and cognitive impairment.
作用机制
5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, which has a calming and inhibitory effect on neuronal activity. This mechanism of action is similar to that of other drugs used to treat epilepsy and anxiety disorders, such as benzodiazepines and barbiturates.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of GABA in the brain, which has a number of physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and its increased activity leads to a reduction in neuronal excitability and a calming effect on the brain. This can help to reduce seizure activity, anxiety, and other symptoms associated with neurological disorders.
实验室实验的优点和局限性
One advantage of 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid in lab experiments is its high potency and selectivity for GABA transaminase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid. One area of interest is the development of new formulations or delivery methods that could increase the bioavailability and half-life of the compound. Another area of interest is the investigation of this compound in combination with other drugs or therapies for the treatment of neurological disorders. Finally, further research is needed to better understand the long-term effects and safety of this compound in humans.
合成方法
5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid can be synthesized using a multi-step process involving the reaction of 4-chlorobenzyl chloride with piperazine, followed by the addition of 4-chlorophenylacetic acid and subsequent purification steps. The final product is obtained through the reaction of the intermediate compound with 5-oxopentanoic acid.
科学研究应用
5-{4-[(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}-5-oxopentanoic acid has been extensively studied in preclinical models and has shown promising results in the treatment of several neurological disorders. In animal models of epilepsy, this compound has been shown to reduce seizure activity and increase seizure threshold. Additionally, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and improve cognitive function in animal models of Alzheimer's disease.
属性
分子式 |
C22H25ClN2O3 |
|---|---|
分子量 |
400.9 g/mol |
IUPAC 名称 |
5-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C22H25ClN2O3/c23-19-11-9-18(10-12-19)22(17-5-2-1-3-6-17)25-15-13-24(14-16-25)20(26)7-4-8-21(27)28/h1-3,5-6,9-12,22H,4,7-8,13-16H2,(H,27,28) |
InChI 键 |
UAIMVOOPXONAJG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)CCCC(=O)O |
规范 SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)C(=O)CCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Methyl 2-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263077.png)




![2-(4-chlorophenoxy)-2-methyl-N-[2-(4-morpholinyl)ethyl]propanamide](/img/structure/B263085.png)




![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)
![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)